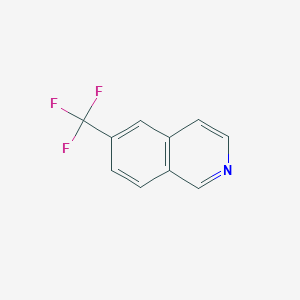

6-(Trifluoromethyl)isoquinoline

Description

BenchChem offers high-quality 6-(Trifluoromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXLPXFDDMEXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608053 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-62-6 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinoline and its Derivatives

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)isoquinoline and its closely related analogue, 6-(trifluoromethyl)isoquinolin-1(2H)-one, compounds of significant interest in medicinal chemistry. The inclusion of the trifluoromethyl group is a key strategy in drug design to enhance metabolic stability, lipophilicity, and biological target binding affinity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physicochemical properties, and potential therapeutic applications of this important molecular scaffold.

Physicochemical Properties and Identification

While specific experimental data for 6-(trifluoromethyl)isoquinoline is limited in the public domain, extensive information is available for its oxidized derivative, 6-(trifluoromethyl)isoquinolin-1(2H)-one. The key identifying information for this analog is summarized below.

| Property[3][5][6] | Value |

| IUPAC Name | 6-(trifluoromethyl)isoquinolin-1(2H)-one |

| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol |

| CAS Number | 1184916-59-3 |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | Light yellow solid |

| Purity | ≥95% (as available from commercial suppliers) |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide) |

Synthesis and Experimental Protocols

The synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one core can be achieved through various modern synthetic methodologies, including transition-metal-catalyzed reactions and classical cyclization strategies.[2]

Representative Synthetic Workflow: Bischler-Napieralski Reaction Approach

A common strategy for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by oxidation. This multi-step process begins with a commercially available substituted phenethylamine.

Caption: Synthetic workflow for 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Experimental Protocol: N-Acylation of 4-(Trifluoromethyl)phenethylamine[7]

-

To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Bischler-Napieralski Cyclization[7]

-

To a solution of the N-acylated intermediate from the previous step (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

-

Neutralize the mixture with a suitable base and extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.

Experimental Protocol: Oxidation to 6-(Trifluoromethyl)isoquinolin-1(2H)-one[7]

-

Dissolve the crude 3,4-dihydroisoquinoline derivative from the previous step in a suitable solvent.

-

Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

-

Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove the oxidant and concentrate the filtrate.

-

Purify the crude 6-(trifluoromethyl)isoquinolin-1(2H)-one by crystallization or column chromatography.

Potential Therapeutic Applications and Biological Activity

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active molecules.[7] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs, particularly in oncology.[2][7][8]

Key Biological Targets:

-

Poly(ADP-ribose) polymerase (PARP) Inhibition: The isoquinolin-1(2H)-one structure is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for DNA repair.[1][7] PARP inhibitors are a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7]

-

WDR5 Inhibition: The structurally related compound, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site.[2][7] WDR5 is a critical component of histone methyltransferase complexes implicated in cancer, suggesting that this class of compounds may also target epigenetic regulatory pathways.[7]

Comparative Biological Activity of Related Compounds

| Compound/Alternative[9] | Target/Assay | IC₅₀ (µM) |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 Enzyme Activity | 0.45 ± 0.1 |

| 5-Methoxy TIQ-A | PARP-1 Enzyme Activity | 0.21 ± 0.12 |

| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) Cell Line | 10 ± 2.5 |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937, HL-60, MOLT-4 Cell Lines | 0.7 - 6.0 |

Signaling Pathways

The biological effects of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives are believed to be mediated through interference with key cellular signaling pathways.

PARP Inhibition in the DNA Damage Response

Inhibition of PARP-1 is a key mechanism of action. PARP enzymes are activated by DNA single-strand breaks. In cancers with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP traps the enzyme on the DNA, leading to stalled replication forks, double-strand breaks, and ultimately, apoptosis.

Caption: Simplified signaling pathway of PARP-1 and the point of inhibition.[9]

Hypothetical Inhibition of PI3K/AKT/mTOR Pathway

Isoquinoline scaffolds are also known to interfere with other crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][4][8] Inhibition of a key kinase in this pathway represents another plausible mechanism of action for anticancer activity.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.[3]

Protocols for Biological Assays

To ensure the reproducibility of findings, detailed methodologies for key biological assays are essential.

Protocol: Cell Viability (MTT/CellTiter-Glo®) Assay[8][10]

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).

-

Incubate the cells for 72 hours (or a desired time point) at 37 °C in a humidified 5% CO₂ incubator.

-

Add the viability reagent (e.g., CellTiter-Glo® reagent or MTT solution) to each well according to the manufacturer's instructions.

-

Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: PARP-1 Inhibition (HTRF) Assay[8]

-

Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in DMSO and then dilute in the appropriate assay buffer.

-

In a 384-well low-volume white assay plate, add the test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add the PARP-1 enzyme and activated DNA to all wells except the negative control and incubate for 15 minutes at room temperature.

-

Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes.

-

Stop the reaction and add the detection reagents (e.g., streptavidin-d2 acceptor and anti-poly(ADP-ribose) antibody labeled with Eu3+ cryptate).

-

Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-(Trifluoromethyl)isoquinolin-1(2H)-one | CAS#:1184916-59-3 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)isoquinoline

An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)isoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into the isoquinoline scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)isoquinoline, detailed experimental protocols for their determination, and a logical workflow for solubility assessment.

Core Physicochemical Properties

The strategic placement of the electron-withdrawing trifluoromethyl group at the 6-position of the isoquinoline ring alters properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] While extensive experimental data for this specific isomer is not always available in peer-reviewed literature, a summary of its known and predicted properties is presented below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃N | [2] |

| Molecular Weight | 197.16 g/mol | |

| Appearance | Light yellow solid | [2] |

| Boiling Point | 258.0 ± 35.0 °C (Predicted) | |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | |

| logP (Octanol/Water) | 2.54 - 2.67 (Predicted) | |

| Aqueous Solubility | Poor | [3] |

| Organic Solvent Solubility | Soluble in ethanol, dimethylformamide (DMF) | [2] |

Note: Some values are predicted based on computational models due to limited published experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental protocols applicable to 6-(Trifluoromethyl)isoquinoline.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the thermodynamic equilibrium solubility of 6-(Trifluoromethyl)isoquinoline in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

6-(Trifluoromethyl)isoquinoline (solid)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

-

Add an excess amount of solid 6-(Trifluoromethyl)isoquinoline to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.[5]

-

After incubation, allow the samples to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[6]

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[7]

-

The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical measure of a compound's lipophilicity. For fluorinated compounds, 19F NMR spectroscopy offers a direct and accurate measurement method.[8]

Objective: To determine the logP of 6-(Trifluoromethyl)isoquinoline using the shake-flask method coupled with 19F NMR analysis.

Materials:

-

6-(Trifluoromethyl)isoquinoline

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

A suitable fluorinated reference compound with a known logP value (e.g., 2,2,2-trifluoroethanol).[9]

-

Glass vials or flasks

-

Orbital shaker

-

Centrifuge

-

NMR spectrometer with 19F capabilities

Procedure:

-

Prepare a stock solution of 6-(Trifluoromethyl)isoquinoline and the fluorinated reference compound in water-saturated n-octanol.

-

Add a known volume of this n-octanol solution to a vial containing a known volume of n-octanol-saturated water.

-

Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.[10]

-

Allow the mixture to stand undisturbed (e.g., overnight) for complete phase separation.[10]

-

Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.[11]

-

Analyze both aliquots using 19F NMR spectroscopy.

-

The logP value is calculated from the ratio of the integration of the 19F NMR signals for the target compound in the n-octanol and water phases, relative to the reference compound.[8][9]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values. UV-Vis spectrophotometry is a common method for pKa determination, provided the different ionization states of the molecule have distinct UV spectra.[12]

Objective: To determine the pKa of 6-(Trifluoromethyl)isoquinoline by measuring the change in UV absorbance as a function of pH.

Materials:

-

6-(Trifluoromethyl)isoquinoline

-

A series of buffers covering a wide pH range

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of 6-(Trifluoromethyl)isoquinoline in a suitable solvent (e.g., methanol or DMSO) and then dilute it into a series of buffers to create solutions with identical compound concentrations but varying pH values.

-

Record the UV-Vis spectrum for each solution across a relevant wavelength range.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these selected wavelengths against the pH of the solutions. The resulting data should form a sigmoidal curve.[12]

-

The pKa is the pH value at the inflection point of this curve. This can be determined by analyzing the data using the Henderson-Hasselbalch equation or by finding the intersection point of plots of absorbance versus pH from different wavelengths.[13][14]

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing and addressing the solubility of a poorly soluble compound like 6-(Trifluoromethyl)isoquinoline, a critical step in early-stage drug development.

Caption: Workflow for assessing and enhancing the aqueous solubility of a compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. connectsci.au [connectsci.au]

- 10. youtube.com [youtube.com]

- 11. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Tautomerism of 6-(Trifluoromethyl)isoquinoline and its Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of 6-(trifluoromethyl)isoquinoline. It clarifies the structural stability of the parent aromatic system and offers an in-depth examination of the significant tautomeric equilibrium present in its closely related and medicinally relevant analog, 6-(trifluoromethyl)isoquinolin-1(2H)-one. This document includes a summary of physicochemical properties, detailed experimental protocols, and logical diagrams to support advanced research and development.

The Structure of 6-(Trifluoromethyl)isoquinoline

6-(Trifluoromethyl)isoquinoline is a heterocyclic aromatic compound. The core structure consists of an isoquinoline ring system—a bicyclic scaffold composed of a benzene ring fused to a pyridine ring. A trifluoromethyl (-CF3) group is substituted at the 6-position of this ring.

The trifluoromethyl group is a strong electron-withdrawing group and is often incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The parent 6-(trifluoromethyl)isoquinoline molecule is a stable aromatic system and, lacking labile protons on electronegative atoms of the ring, does not exhibit significant tautomerism.

Tautomerism in the Isoquinolinone Analog

While the parent aromatic compound is structurally fixed, significant tautomerism is a defining feature of its oxidized analog, 6-(trifluoromethyl)isoquinolin-1(2H)-one . This compound is of high interest in medicinal chemistry, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[3]

This molecule exists in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (enol) form.[4] This is a classic keto-enol type tautomerism specific to heterocyclic systems.

-

Lactam form: 6-(Trifluoromethyl)isoquinolin-1(2H)-one

-

Lactim form: 6-(Trifluoromethyl)isoquinolin-1-ol

The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature, which in turn affects the molecule's chemical reactivity and biological interactions.

Physicochemical and Identification Data

While extensive experimental data for 6-(trifluoromethyl)isoquinolin-1(2H)-one is not widely published in peer-reviewed journals, fundamental properties have been compiled from chemical suppliers and related literature.[2][4]

| Property | Value | Source(s) |

| CAS Number | 1184916-59-3 | [2][4] |

| Molecular Formula | C₁₀H₆F₃NO | [2][4] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | Light yellow solid | [2] |

| Purity | ≥95-98% (as commercially available) | [2][4] |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Ethanol) | [2] |

| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol | [4] |

Experimental Protocols

A modern and efficient approach for constructing the isoquinolinone core is through a transition-metal-catalyzed C-H activation and annulation reaction.[5]

Objective: To synthesize 6-(trifluoromethyl)isoquinolin-1(2H)-one from a benzamide precursor.

Materials:

-

4-(Trifluoromethyl)benzamide derivative (with an N-methoxy or similar directing group)

-

Alkyne (e.g., ethyl propiolate)

-

[RhCp*Cl₂]₂ catalyst

-

AgSbF₆ co-catalyst

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a sealed reaction vial under an inert atmosphere, add the 4-(trifluoromethyl)benzamide derivative (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Add the anhydrous solvent, followed by the alkyne (1.2 eq).

-

Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product.[6]

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

NMR spectroscopy is a powerful tool to investigate tautomeric equilibria. The protocol below is a general guide for analyzing the lactam-lactim ratio, adapted from studies on similar heterocyclic systems.[7][8]

Objective: To determine the tautomeric ratio of 6-(trifluoromethyl)isoquinolin-1(2H)-one in solution.

Materials:

-

Purified 6-(trifluoromethyl)isoquinolin-1(2H)-one

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer

Procedure:

-

Prepare a solution of the compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. The lactam form will show a characteristic N-H proton signal, while the lactim form will exhibit an O-H proton signal. These signals may be broad due to chemical exchange.

-

Identify other non-exchangeable protons (e.g., aromatic C-H protons) that have slightly different chemical shifts in each tautomeric form.

-

Integrate the area of a well-resolved, non-overlapping signal unique to the lactam form and one unique to the lactim form.

-

Calculate the molar ratio of the two tautomers from the ratio of their integration values. The equilibrium constant (KT = [lactim]/[lactam]) can then be determined.[8]

-

Workflow and Pathway Diagrams

References

Biological activity of 6-(Trifluoromethyl)isoquinoline derivatives

An In-depth Technical Guide to the Biological Activity of 6-(Trifluoromethyl)isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry.[1] The isoquinoline framework is a privileged structure, forming the core of many natural products and synthetic compounds with a wide array of pharmacological activities.[2][3][4][5][6][7] The addition of the highly electronegative trifluoromethyl group can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][8] These modifications often translate to improved pharmacokinetic profiles and greater biological efficacy.[1] This technical guide provides a comprehensive overview of the biological activities of 6-(trifluoromethyl)isoquinoline derivatives, focusing on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Research into 6-(trifluoromethyl)isoquinoline derivatives has unveiled their potential across several therapeutic areas, most notably in oncology, infectious diseases, and virology.

Anticancer Activity: WDR5 Inhibition

A significant area of investigation for this class of compounds is their potent anticancer activity.[1][9] While data on the parent compound 6-(trifluoromethyl)isoquinolin-1(2H)-one is limited, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one , has emerged as a powerful inhibitor of WD repeat-containing protein 5 (WDR5).[8][10][11]

WDR5 is a critical scaffolding protein essential for the assembly and function of histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[10] The dysregulation of WDR5 and MLL activity is a known driver in various cancers, especially mixed-lineage leukemia (MLL)-rearranged leukemias.[10]

Mechanism of Action: Derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one function as WIN (WDR5-interaction) site inhibitors. They competitively bind to a specific pocket on the WDR5 protein, thereby disrupting the crucial interaction between WDR5 and MLL1.[10] This disruption inhibits the enzymatic activity of the MLL1 complex, leading to a decrease in H3K4 methylation at the promoters of target genes. In cancer cells dependent on this pathway, the downstream effect is the transcriptional repression of key survival genes, ultimately inducing p53-mediated apoptosis.[10] Structurally related compounds have also been suggested to inhibit other critical cancer-related signaling pathways, such as PI3K, MEK/ERK, and p38 MAPK.[1][9]

Quantitative Data: WDR5 Inhibition

| Compound/Derivative | Assay Type | Target | IC50 / Activity | Reference |

| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one analogs | WDR5-MLL1 Interaction | WDR5 | Potent Inhibition (Specific values not detailed in provided text) | [10] |

Note: Specific IC50 values for WDR5 inhibition by these exact derivatives are not available in the provided search results, but they are described as "potent inhibitors."

Signaling Pathway Visualization

Antimicrobial Activity

Trifluoromethyl-substituted isoquinolines have emerged as a promising class of antimicrobial agents, showing notable activity against Gram-positive bacteria, including drug-resistant strains.[12]

Mechanism of Action: The proposed mechanism of action is analogous to that of fluoroquinolone antibiotics. These compounds are believed to target and inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, the compounds effectively halt these vital cellular processes, leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity of Related Isoquinoline Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [13] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [13] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [13] |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [13] |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [13] |

Note: The data above is for tricyclic isoquinoline derivatives, which are structurally related and demonstrate the antimicrobial potential of the broader isoquinoline class.

Mechanism Visualization

Antiviral Activity

Screening of chemical libraries has identified isoquinolone derivatives as potent inhibitors of both influenza A and B viruses.[14][15][16] While these initial studies did not specifically use 6-(trifluoromethyl) derivatives, they establish the antiviral potential of the core scaffold.

Mechanism of Action: The primary mode of action is the suppression of viral RNA replication by targeting the viral polymerase complex.[14][15]

Quantitative Data: Antiviral Activity of a Lead Isoquinolone Compound

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Reference |

| Isoquinolone Hit (Compound 1) | Influenza A (H1N1, H3N2) | 0.2 - 0.6 | 39.0 | [14][16] |

| Isoquinolone Hit (Compound 1) | Influenza B | 0.2 - 0.6 | 39.0 | [14][16] |

| Optimized Derivative (Compound 21) | Influenza A & B | 9.9 - 18.5 | >300 | [15][16] |

Other Potential Activities

-

Neuroprotective Effects: The broader class of isoquinoline alkaloids is known to exert neuroprotective effects by reducing oxidative stress and neuroinflammation, often through pathways like Nrf2/HO-1.[17][18][19]

-

Enzyme Inhibition: The trifluoromethyl group can confer high potency and selectivity for enzyme inhibition, as seen with other trifluoromethylated isoquinolines that act as phenylethanolamine N-methyltransferase (PNMT) inhibitors.[1]

Key Experimental Protocols

To evaluate the biological activity of 6-(trifluoromethyl)isoquinoline derivatives, a series of standardized assays are employed.

In Vitro Anticancer Efficacy (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[9]

-

Compound Treatment: The test compound is serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is included.[9]

-

Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 7. ijcrr.com [ijcrr.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway [mdpi.com]

- 19. benchchem.com [benchchem.com]

Predicted pKa and solubility of 6-(Trifluoromethyl)isoquinoline

An In-depth Technical Guide to the Physicochemical Characterization of 6-(Trifluoromethyl)isoquinoline: Predicted pKa and Solubility

Abstract

The physicochemical properties of a drug candidate, particularly its ionization constant (pKa) and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the predicted pKa and solubility of 6-(Trifluoromethyl)isoquinoline, a heterocyclic compound of interest in medicinal chemistry. We will explore computational predictions and outline detailed experimental protocols for the empirical determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

6-(Trifluoromethyl)isoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that are scaffolds in numerous natural products and synthetic drugs. The trifluoromethyl group at the 6-position is an electron-withdrawing group that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. An accurate understanding of the pKa and solubility of 6-(Trifluoromethyl)isoquinoline is therefore essential for anticipating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate formulation strategies.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for 6-(Trifluoromethyl)isoquinoline in public literature, computational methods provide a valuable first approximation of its physicochemical properties. These in silico predictions are based on the compound's structure and leverage algorithms trained on large datasets of experimentally determined values.

Predicted pKa

The pKa is a measure of the acidity or basicity of a compound. For 6-(Trifluoromethyl)isoquinoline, the basicity of the isoquinoline nitrogen is of primary interest. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the isoquinoline nitrogen compared to the parent isoquinoline molecule.

Predicted Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's bioavailability. The introduction of a trifluoromethyl group generally increases lipophilicity, which can lead to a decrease in aqueous solubility.

Table 1: Predicted Physicochemical Properties of 6-(Trifluoromethyl)isoquinoline

| Parameter | Predicted Value | Method |

| pKa (basic) | 3.5 - 4.5 | Based on Hammett constants and computational models |

| Aqueous Solubility | 0.1 - 1.0 mg/mL | Based on logP calculations and solubility models |

| logP | 2.5 - 3.5 | Based on fragment-based computational models |

Note: The values presented in Table 1 are estimates derived from computational models and comparisons with structurally related compounds. Experimental verification is crucial.

Experimental Protocols for pKa and Solubility Determination

To obtain definitive values for the pKa and solubility of 6-(Trifluoromethyl)isoquinoline, rigorous experimental characterization is necessary. The following sections detail standard protocols for these determinations.

Experimental Workflow

The general workflow for the physicochemical characterization of a novel compound like 6-(Trifluoromethyl)isoquinoline involves a tiered approach, starting with in silico predictions and progressing to definitive experimental measurements.

Caption: Workflow for Physicochemical Characterization.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Materials:

-

6-(Trifluoromethyl)isoquinoline

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water

-

Methanol or other suitable co-solvent (if solubility is low)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 6-(Trifluoromethyl)isoquinoline and dissolve it in a known volume of water (or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Acidic Titration: If determining a basic pKa, titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

-

6-(Trifluoromethyl)isoquinoline (solid)

-

Buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 6-(Trifluoromethyl)isoquinoline to vials containing the different pH buffers.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Solubility Calculation: The measured concentration represents the equilibrium solubility at that specific pH.

Signaling Pathways and Biological Context

While specific signaling pathways involving 6-(Trifluoromethyl)isoquinoline are not yet extensively documented, isoquinoline derivatives are known to interact with a variety of biological targets. For instance, they can act as inhibitors of kinases, modulators of ion channels, or interact with G-protein coupled receptors (GPCRs). The physicochemical properties determined in this guide are critical for understanding how the compound might engage with such targets in a cellular environment.

Caption: Influence of Physicochemical Properties on Biological Activity.

Conclusion

The characterization of pKa and solubility is a cornerstone of early-stage drug discovery and development. For 6-(Trifluoromethyl)isoquinoline, computational predictions suggest a pKa in the acidic range for the protonated species and moderate to low aqueous solubility. However, these predictions must be confirmed through rigorous experimental investigation. The detailed protocols provided in this guide for potentiometric titration and the shake-flask method offer robust approaches for obtaining accurate and reliable data. This information is indispensable for guiding further studies, including formulation development, ADME profiling, and the rational design of future analogs with optimized pharmaceutical properties.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 6-(Trifluoromethyl)isoquinoline

For Immediate Release

Shanghai, China – December 28, 2025 – In the relentless pursuit of novel and effective therapeutic agents, the scientific community has increasingly turned its attention to the unique properties of fluorinated heterocyclic compounds. Among these, 6-(trifluoromethyl)isoquinoline and its derivatives have emerged as a promising scaffold for the development of targeted therapies, particularly in the realm of oncology. This technical guide offers an in-depth exploration of the therapeutic potential of 6-(trifluoromethyl)isoquinoline, focusing on its identified molecular targets, associated signaling pathways, and the experimental validation of its biological activity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry and cancer biology.

The isoquinoline core is a well-established structural motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance crucial pharmacokinetic and pharmacodynamic properties.[5][6][7][8][9][10] This functional group can significantly improve metabolic stability, lipophilicity, and the binding affinity of a molecule to its biological target.[5][6][7][8][9][10] While comprehensive biological data for 6-(trifluoromethyl)isoquinoline itself is limited, extensive research into its derivatives, particularly 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has illuminated a path toward potent and selective therapeutic intervention.[1][2][11]

Primary Therapeutic Target: WDR5

Compelling evidence points to the WD repeat-containing protein 5 (WDR5) as a primary biological target for derivatives of 6-(trifluoromethyl)isoquinoline.[1][2][12][13] WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of several histone methyltransferase complexes, most notably the Mixed Lineage Leukemia (MLL) complex.[12][13] The MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[12][14] Dysregulation of WDR5 and the MLL complex is a hallmark of various cancers, particularly MLL-rearranged leukemias, making it a prime target for therapeutic intervention.[1][2]

Derivatives of 6-(trifluoromethyl)isoquinoline act as potent inhibitors of the WDR5-interaction (WIN) site.[5][9] This site is a well-defined pocket on the WDR5 protein that is crucial for its interaction with other proteins, including the MLL1 histone methyltransferase.[1] By competitively binding to the WIN site, these compounds disrupt the WDR5-MLL1 interaction, thereby inhibiting the methyltransferase activity of the complex.[12][13] This disruption leads to a reduction in the expression of oncogenic target genes, ultimately resulting in the inhibition of cancer cell proliferation and survival.[12][13]

Quantitative Biological Activity

The potency of derivatives of the 6-(trifluoromethyl)isoquinoline scaffold against WDR5 and cancer cell lines has been quantified in several studies. The following table summarizes key in vitro activity data for a potent derivative, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one.

| Compound Derivative | Target | Assay Type | Kᵢ | GI₅₀ (MV4;11 cells) |

| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | WDR5 WIN-site | TR-FRET | < 20 pM | 38 nM |

| Data compiled from multiple studies.[2][5] |

Signaling Pathway of WDR5 Inhibition

The inhibition of the WDR5-MLL interaction by 6-(trifluoromethyl)isoquinoline derivatives initiates a downstream signaling cascade that culminates in anti-tumor effects. The disruption of H3K4 methylation at the promoters of oncogenic genes leads to their transcriptional repression. A significant consequence of this is the induction of nucleolar stress, which in turn leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then orchestrates a program of cell cycle arrest and apoptosis, selectively eliminating cancer cells dependent on the WDR5-MLL pathway.

Potential as PARP Inhibitors

In addition to WDR5, the isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[10][15] PARP inhibitors are a class of targeted cancer therapies that have demonstrated significant efficacy, particularly in tumors with BRCA1/2 mutations.[10] These drugs exploit the concept of synthetic lethality by preventing the repair of single-strand DNA breaks, which in cancer cells with deficient homologous recombination repair, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death. While specific data for 6-(trifluoromethyl)isoquinolin-1(2H)-one as a PARP inhibitor is not yet abundant, the structural similarities to known PARP inhibitors suggest this as a promising secondary therapeutic avenue to explore.[10]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the evaluation of 6-(trifluoromethyl)isoquinoline derivatives as WDR5 inhibitors.

WDR5 Competitive Binding Assay (TR-FRET)

This assay is employed to determine the competitive binding affinity (Kᵢ) of compounds for the WDR5 WIN site.[6]

Materials:

-

Biotinylated WDR5 protein

-

FITC-labeled peptide probe derived from MLL1

-

Terbium-labeled streptavidin

-

Assay buffer and plates

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) plate reader

Procedure:

-

A solution of biotinylated WDR5 is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The FITC-labeled MLL1 peptide probe is then added to the mixture.

-

Terbium-labeled streptavidin is added, which binds to the biotinylated WDR5.

-

The degree of FRET between the terbium-labeled streptavidin (donor) and the FITC-labeled peptide (acceptor) is measured.

-

Inhibitors that bind to the WDR5 WIN site will displace the FITC-labeled peptide, leading to a decrease in the FRET signal.[6]

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of inhibition against the compound concentration. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[6]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for determining the effect of a WDR5 inhibitor on the proliferation and viability of cancer cell lines.[16][17]

Materials:

-

Cancer cell line of interest (e.g., MV4;11)

-

Complete cell culture medium

-

6-(trifluoromethyl)isoquinoline derivative

-

DMSO (vehicle control)

-

96-well plates

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][17]

-

Compound Preparation: Prepare a serial dilution of the test compound in complete medium.

-

Treatment: Remove the medium from the wells and add the prepared compound dilutions or vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 to 72 hours).[16]

-

Viability Assessment: Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the GI₅₀ or IC₅₀ value is determined by plotting viability against compound concentration.

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the effect of a WDR5 inhibitor on the chromatin occupancy of WDR5 at specific gene loci.[8]

Materials:

-

Treated and untreated cancer cells

-

Formaldehyde for crosslinking

-

Cell lysis and sonication buffers

-

ChIP-grade antibody against WDR5

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

qPCR reagents

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[8]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with a ChIP-grade antibody against WDR5. Add protein A/G beads to pull down the antibody-protein-DNA complexes.[8]

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR to determine the enrichment of specific DNA sequences associated with WDR5.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Trifluoromethylated Isoquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylated Isoquinolines for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethyl (CF3) group into the isoquinoline framework has emerged as a powerful strategy in medicinal chemistry. This modification significantly enhances the pharmacological properties of the parent molecule, leading to compounds with potent and selective biological activities. The high electronegativity and metabolic stability of the CF3 group can improve a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making trifluoromethylated isoquinolines attractive candidates for drug development.[1] This technical guide provides a comprehensive overview of the mechanisms of action of trifluoromethylated isoquinolines, focusing on their roles as enzyme inhibitors and anticancer agents.

Enzyme Inhibition: Targeting Key Players in Cellular Signaling

Trifluoromethylated isoquinolines have demonstrated significant potential as selective inhibitors of various enzymes, playing crucial roles in different signaling pathways.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A notable therapeutic target for trifluoromethylated isoquinolines is Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline). Selective inhibition of PNMT is a promising strategy for managing conditions involving elevated epinephrine levels. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been shown to be potent and selective inhibitors of PNMT. The trifluoromethyl group at the 3-position is crucial for reducing affinity for the α(2)-adrenoceptor, thereby enhancing selectivity for PNMT.[2][3]

| Compound | PNMT Kᵢ (µM) | α(2)-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) |

| 14 | Not specified | Not specified | 700 |

| 16 | 0.52 | >1000 | >1900 |

Table 1: Comparative inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines.[2]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4] PARP inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While specific IC50 values for a broad range of trifluoromethylated isoquinolines as PARP inhibitors are not extensively reported in the initial literature search, the structural similarity to known isoquinolinone-based PARP inhibitors suggests their potential in this area. The mechanism of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with impaired homologous recombination repair.[4]

Anticancer Activity: A Multifaceted Approach

Trifluoromethylated isoquinolines have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] While direct and extensive experimental evidence specifically linking a wide range of trifluoromethylated isoquinolines to the inhibition of this pathway is still an active area of research, molecular docking studies of some trifluoromethylated quinolines suggest that their cytotoxic effects may be mediated through the inhibition of the PI3K signaling pathway.[2]

WDR5 Inhibition

Recent studies have identified derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[7] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is essential for the expression of genes that promote cell proliferation and survival in certain cancers, particularly MLL-rearranged leukemias.[7] By binding to the "WIN" site of WDR5, these isoquinoline derivatives disrupt the WDR5-MLL interaction, leading to the inhibition of the methyltransferase activity of the complex. This results in the downregulation of oncogenic target genes and induces apoptosis in cancer cells.[7]

| Compound ID | Target | Assay Type | Kᵢ | GI₅₀ (MV4;11 cells) | Cellular Selectivity (K562/MV4;11) |

| Compound 3 | WDR5 | TR-FRET Binding Assay | < 20 pM | 38 nM | 210-fold |

Table 2: Quantitative biological data for a representative 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative.[7]

Cytotoxic Activity Against Cancer Cell Lines

Several trifluoromethylated isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth across the NCI-60 human tumor cell line screen, with an average lg GI50 of -5.18.[8] Another example, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, showed more potent anticancer activity than cisplatin in a zebrafish embryo model, with an LC50 value of 14.14 μM.[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments.

In Vitro PNMT Inhibition Assay

This protocol is based on measuring the formation of a radiolabeled product from a radiolabeled methyl donor.[2]

Materials:

-

Phosphate buffer

-

PNMT enzyme

-

Phenylethanolamine (substrate)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

-

Test compounds (trifluoromethylated isoquinolines)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare reaction mixtures in a phosphate buffer containing the PNMT enzyme, phenylethanolamine, and various concentrations of the test compound.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction.

-

Extract the radiolabeled product.

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Determine the Kᵢ values from the IC₅₀ values.[2]

General Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of trifluoromethylated isoquinolines on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trifluoromethylated isoquinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the trifluoromethylated isoquinoline derivative in the culture medium.

-

Remove the old medium and add the medium containing different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

WDR5 Competitive Binding Assay (TR-FRET)

This assay is used to determine the competitive binding affinity (Kᵢ) of compounds to the WDR5 WIN site.[9]

Materials:

-

Biotinylated WDR5 protein

-

FITC-labeled peptide probe derived from MLL1

-

Terbium-labeled streptavidin

-

Time-resolved fluorescence energy transfer (TR-FRET) detection system

-

Test compounds

Procedure:

-

Incubate a solution of biotinylated WDR5 with the test compound at various concentrations.

-

Add the FITC-labeled MLL1 peptide probe to the mixture.

-

Measure the degree of FRET between the terbium-labeled streptavidin (bound to the biotinylated WDR5) and the FITC-labeled peptide.

-

Inhibitors that bind to the WDR5 WIN site will displace the FITC-labeled peptide, leading to a decrease in the FRET signal.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

-

Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 9. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern medicinal chemistry. Its introduction into a drug candidate can profoundly alter physicochemical and biological properties, often leading to significant improvements in pharmacokinetic profiles and overall efficacy.[1][2] This guide provides a detailed examination of the CF3 group's influence on drug design, supported by quantitative data, experimental methodologies, and visual representations of key concepts and pathways.

Core Physicochemical Properties and Their Impact

The trifluoromethyl group is a bioisostere often used to replace methyl groups, chlorine atoms, or even nitro groups in lead compounds.[2][3][4] Its unique properties stem from the three fluorine atoms, which impart high electronegativity, metabolic stability, and lipophilicity.[1][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a carbon-hydrogen bond.[6][7] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] By strategically placing a CF3 group at a known metabolic hotspot, chemists can block enzymatic cleavage, significantly increasing the drug's half-life and bioavailability.[1][8] This "metabolic switching" leads to a more predictable pharmacokinetic profile and can reduce the required dosing frequency.[8][9]

-

Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][7] This improved membrane permeability can lead to better absorption and distribution to the target site.[6][7] However, the relationship is nuanced; while fluorination of aromatic systems typically increases lipophilicity, strategic fluorination of aliphatic chains can sometimes be tailored to decrease it, offering medicinal chemists a tool to fine-tune a compound's properties.[10][11]

-

Electron-Withdrawing Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the electronic properties of a molecule.[5][7] When attached to an aromatic ring, it can deactivate the ring towards metabolic oxidation.[2] Furthermore, its strong inductive effect can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH.[3] This modulation can be critical for optimizing drug-receptor interactions and solubility.

-

Binding Affinity and Selectivity: The steric and electronic properties of the CF3 group can enhance a drug's binding affinity and selectivity for its target.[1] Its size, which is larger than a methyl group, can promote better hydrophobic interactions within a receptor's binding pocket.[6][12] The strong electron-withdrawing nature can also improve hydrogen bonding and electrostatic interactions with the biological target.[6]

The interplay of these properties is a key driver for the enhanced efficacy of many trifluoromethylated drugs.

Quantitative Impact on Drug Properties: Case Studies

The theoretical benefits of trifluoromethylation are borne out by empirical data from numerous successful drugs. Notable examples include the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the anti-diabetic sitagliptin (Januvia).[3]

Table 1: Comparison of Trifluoromethylated Drugs and Non-Fluorinated Analogs

| Drug / Analog Pair | Property Measured | Non-CF3 Analog Value | CF3-Containing Drug Value | Improvement Factor | Reference |

|---|---|---|---|---|---|

| ZCZ011 vs. Compound 1 (CB1 PAM) | Metabolic Stability (t½ in mouse microsomes) | 19.8 min | 55.4 min | 2.8x | [4] |

| ZCZ011 vs. Compound 1 (CB1 PAM) | Potency (EC50) | 130 nM | 56 nM | 2.3x | [4] |

| Celecoxib Analog | COX-2 Inhibition (IC50) | >10 µM (for -CH3 analog) | 0.04 µM | >250x | Implied by structure-activity relationships |

| Sitagliptin Analog | DPP-4 Inhibition (IC50) | 1.9 µM (for des-fluoro analog) | 18 nM | 105x | Implied by structure-activity relationships |

Data is often synthesized from multiple sources and structure-activity relationship (SAR) studies. Direct side-by-side comparisons in single publications can be limited.

Key Experimental Protocols

Assessing the impact of trifluoromethylation requires robust experimental assays. Below are methodologies for two critical evaluations: metabolic stability and receptor binding affinity.

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[13][14]

Objective: To quantify the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.

Methodology:

-

Preparation:

-

Incubation:

-

Pre-warm the microsomal suspension and reaction buffer to 37°C.[13]

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the microsome-buffer mixture.[15]

-

Start the reaction by adding the NADPH cofactor.[14]

-

Incubate the mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

Analysis:

-

Data Calculation:

-

The concentration of the parent compound at each time point is determined.

-

The natural logarithm of the percentage of compound remaining is plotted against time.

-

The slope of the line gives the elimination rate constant (k).

-

Half-life (t½) is calculated as 0.693 / k.

-

Intrinsic clearance (CLint) is calculated from the half-life and incubation parameters.[15]

-

This assay measures the affinity of a drug for its target receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a trifluoromethylated compound for its target receptor.

Methodology:

-

Reagent Preparation:

-

Prepare a membrane suspension containing the target receptor.

-

Select a suitable radioligand (e.g., labeled with ³H or ¹²⁵I) that binds to the target with high affinity.

-

Prepare serial dilutions of the unlabeled test compound (the "competitor").

-

-

Assay Setup:

-

In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[16]

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[16]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Detection:

-

Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat that traps the membranes.[16]

-

Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[16]

-

Signaling Pathway Examples

The introduction of a CF3 group can lead to drugs with high potency and selectivity, allowing for precise modulation of biological pathways.

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[17] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation and pain.[18] By selectively inhibiting COX-2 over the related COX-1 enzyme, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] The trifluoromethyl group on celecoxib is crucial for fitting into the larger, more flexible binding pocket of COX-2, contributing to its selectivity.[17]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[19] After a meal, incretin hormones like GLP-1 and GIP are released, which stimulate insulin secretion in a glucose-dependent manner.[20][21] The enzyme DPP-4 rapidly inactivates these incretins.[22] Sitagliptin, which features a trifluoromethyl group, acts as a competitive, reversible inhibitor of DPP-4.[22] This inhibition prolongs the action of incretin hormones, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[21]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for optimizing drug candidates.[6][23] A thorough understanding of its properties, coupled with rigorous experimental evaluation, enables the rational design of safer and more effective therapeutics. The continued application of this "super-methyl" group will undoubtedly contribute to the development of the next generation of innovative medicines.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. protocols.io [protocols.io]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 18. ClinPGx [clinpgx.org]

- 19. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 20. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 21. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 22. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]

6-(Trifluoromethyl)isoquinoline-Based WDR5 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD repeat-containing protein 5 (WDR5) has emerged as a pivotal therapeutic target in oncology. It functions as a scaffold protein, essential for the assembly and function of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and its binding partners, such as MLL1 and the oncoprotein MYC, is mediated through a conserved arginine-binding pocket known as the WDR5-interaction (WIN) site. Inhibition of this site disrupts the formation of these oncogenic complexes, leading to the suppression of cancer cell growth and survival. The 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold has been identified as a highly promising chemical starting point for the development of potent and selective WDR5 WIN-site inhibitors. The trifluoromethyl group enhances metabolic stability and cell permeability, making it an attractive feature for drug design. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on key derivatives, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for 6-(trifluoromethyl)isoquinoline-based WDR5 inhibitors.

Mechanism of Action

WDR5 inhibitors featuring the 6-(trifluoromethyl)isoquinolin-1(2H)-one core exert their anticancer effects by competitively binding to the WIN site on WDR5.[1] This direct binding sterically hinders the interaction of WDR5 with arginine-containing motifs present in its natural binding partners, including MLL1 and c-MYC.[2] The downstream consequences of this inhibition are multifaceted:

-

Disruption of the WDR5-MLL1 Interaction: By blocking the WDR5-MLL1 interaction, these inhibitors prevent the proper assembly and enzymatic activity of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, an epigenetic mark crucial for active gene transcription.[3]

-

Inhibition of MYC-Mediated Transcription: WDR5 is a critical cofactor for the recruitment of the MYC oncoprotein to the chromatin of its target genes.[3] By displacing WDR5 from chromatin, these inhibitors effectively block MYC's ability to drive the expression of genes involved in cell proliferation and metabolism.[2]

-

Induction of Nucleolar Stress and Apoptosis: A key consequence of WDR5 inhibition is the downregulation of ribosomal protein genes (RPGs).[4] This suppression of ribosome biogenesis leads to nucleolar stress, which in turn activates the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Quantitative Data

While specific quantitative data for the unsubstituted 6-(trifluoromethyl)isoquinoline is not extensively published, numerous studies have detailed the structure-activity relationship (SAR) of its derivatives. The following tables summarize the in vitro activity of representative 6-(trifluoromethyl)isoquinolin-1(2H)-one analogs and other well-characterized WDR5 inhibitors.